molecular formula C26H25Cl2NO4 B4261388 4-(3,4-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one

4-(3,4-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one

Cat. No.: B4261388
M. Wt: 486.4 g/mol
InChI Key: JKUDFFNPAUDZPJ-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams that have significant importance in medicinal chemistry due to their biological activities

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25Cl2NO4/c1-16-6-4-5-7-21(16)33-25-24(18-9-10-19(27)20(28)15-18)29(26(25)30)13-12-17-8-11-22(31-2)23(14-17)32-3/h4-11,14-15,24-25H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUDFFNPAUDZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2C(N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the azetidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the 3,4-dichlorophenyl, 3,4-dimethoxyphenyl, and 2-methylphenoxy groups can be done through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction: Using larger quantities of reagents and solvents.

    Optimization of reaction conditions: Temperature, pressure, and reaction time are optimized for industrial-scale production.

    Purification and quality control: Ensuring the final product meets the required specifications through rigorous quality control processes.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another azetidinone with significant biological activity.

    Cephalosporins: A class of β-lactam antibiotics similar to azetidinones.

    Carbapenems: Another group of β-lactam antibiotics with a similar core structure.

Uniqueness

4-(3,4-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other azetidinones.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one
Reactant of Route 2
4-(3,4-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one

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